

physical and chemical properties of L-galactose

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L-Galactose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Galactose, a monosaccharide and an epimer of L-glucose, plays a crucial role in various biological processes, most notably as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While its D-enantiomer has been extensively studied in the context of cellular metabolism, the unique physical and chemical properties of **L-galactose** merit a detailed examination for its potential applications in research and drug development. This technical guide provides an in-depth overview of the core physical and chemical properties of **L-galactose**, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

L-Galactose is a white, crystalline solid that is soluble in water.[1][2] It is a reducing sugar due to the presence of a free hemiacetal group in its cyclic form, which can open to an aldehyde form.[3] This property allows it to act as a reducing agent in various chemical reactions.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **L-galactose** for easy reference and comparison.



Table 1: General and Physical Properties of L-Galactose

| Property | Value | Reference(s) |
|-------------------|-------------------------------|--------------|
| Molecular Formula | C6H12O6 | [1][4] |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 15572-79-9 | - |
| Appearance | Fine crystalline powder | - |
| Melting Point | 166-167 °C | - |
| Boiling Point | 232.96 °C (rough estimate) | - |
| Density | 1.2805 g/cm³ (rough estimate) | |

Table 2: Solubility and Optical Properties of L-Galactose

| Property | Value | Conditions | Reference(s) |
|-------------------------------------|----------|---------------------------|--------------|
| Solubility in Water | 50 mg/mL | Clear, colorless solution | |
| Optical Rotation [α]D ²⁰ | -79° | c=1, H ₂ O | |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of **L-galactose**.

Determination of Melting Point (Capillary Method)

The melting point of **L-galactose** can be determined using the capillary method with a melting point apparatus.

Methodology:



- Sample Preparation: A small amount of finely powdered, dry L-galactose is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady rate of 10-20°C per minute for a preliminary approximate determination.
- Accurate Determination: For a precise measurement, the apparatus is allowed to cool, and a
 fresh sample is heated at a slower rate of 1-2°C per minute, starting from a temperature
 approximately 20°C below the approximate melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Specific Optical Rotation (Polarimetry)

The specific rotation of **L-galactose** is a measure of its ability to rotate plane-polarized light and is a characteristic property.

Methodology:

- Solution Preparation: A solution of L-galactose of a known concentration (e.g., 1 g/100 mL, which is c=1) is prepared in distilled water.
- Polarimeter Setup: A polarimeter is calibrated using a blank (distilled water).
- Measurement: The prepared L-galactose solution is placed in a polarimeter tube of a known path length (e.g., 1 decimeter). The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (I \times c)$ where:
 - α = observed rotation in degrees
 - I = path length in decimeters (dm)



∘ c = concentration in g/mL

Determination of Aqueous Solubility (Gravimetric Method)

The solubility of **L-galactose** in water can be quantitatively determined using the gravimetric method.

Methodology:

- Equilibration: An excess amount of **L-galactose** is added to a known volume of distilled water in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
- Filtration: The saturated solution is carefully filtered to remove any undissolved solid.
- Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent (water) is then evaporated to dryness in an oven at a temperature below the decomposition point of **L-galactose**.
- Weighing: The evaporating dish with the dried L-galactose residue is cooled in a desiccator and then weighed.
- Calculation: The mass of the dissolved L-galactose is determined by subtracting the initial
 weight of the evaporating dish. The solubility is then expressed as grams of L-galactose per
 100 mL of water.

Biological Signaling Pathways and Experimental Workflows

L-galactose is a significant intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While its role in mammalian signaling is less defined compared to D-galactose, understanding its metabolic fate is crucial for drug development.

L-Ascorbic Acid Biosynthesis Pathway in Plants



The primary pathway for Vitamin C synthesis in plants involves the conversion of D-mannose-1-phosphate to L-ascorbic acid, with **L-galactose** as a key intermediate.

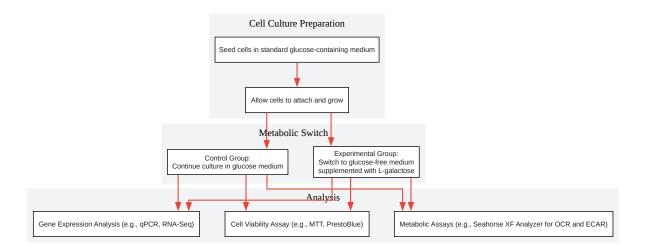


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L-Ascorbic Acid Biosynthesis Pathway

Experimental Workflow: Investigating the Cellular Effects of L-Galactose

To study the impact of **L-galactose** on cellular processes, a metabolic switch assay can be employed. This workflow is designed to assess cellular reliance on glycolysis versus oxidative phosphorylation.





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Metabolic Switch Assay Workflow

Conclusion

L-Galactose possesses a distinct set of physical and chemical properties that differentiate it from its more common D-isomer. Its integral role in the plant-based synthesis of L-ascorbic acid highlights its biological significance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately characterize **L-galactose** and investigate its potential therapeutic and biotechnological applications. Further research into the specific signaling pathways of **L-galactose** in mammalian systems is warranted to fully elucidate its biological functions and potential as a modulator of cellular processes.

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